8-quinolinyl diphenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

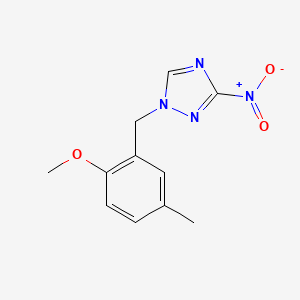

“8-quinolinyl diphenylcarbamate” is a chemical compound with the molecular formula C22H16N2O2 . It’s a derivative of quinoline, a heterocyclic aromatic organic compound that is a colorless hygroscopic liquid .

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to a diphenylcarbamate group . The exact structure and arrangement of atoms within the molecule can be determined using techniques such as X-ray crystallography .

Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions. They have been used as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization . The exact chemical reactions involving “this compound” would depend on the specific conditions and reagents used.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As a derivative of quinoline, it likely shares some of the properties of quinoline, which is a colorless hygroscopic liquid . The exact properties can be determined using various analytical techniques.

Applications De Recherche Scientifique

Antibacterial Activity

Quinoline derivatives have been extensively studied for their antibacterial properties. For instance, novel transition metal complexes of Mannich base quinolin-8-ol derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that quinoline-based compounds, possibly including "8-quinolinyl diphenylcarbamate", could be potent antibacterial agents due to their ability to form metal-ligand complexes with notable antibacterial effects (M. S. Tihile & G. Chaudhari, 2020). Similarly, quinolones, a class of synthetic antibacterial agents derived from quinoline, have evolved to address bacterial resistance by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication (Katie J. Aldred, R. Kerns, & N. Osheroff, 2014).

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. The structure-activity relationship studies of these compounds have revealed their potential to inhibit various cancer cell lines, including breast cancer. Derivatives like makaluvamine analogues have shown promising in vitro and in vivo anticancer activity, highlighting the therapeutic potential of quinoline compounds in cancer treatment (Wei Wang et al., 2009).

Material Science Applications

In the field of materials science, quinoline derivatives have been utilized for their electronic and luminescent properties. Organoboron complexes featuring substituted 8-quinolinolates, for instance, have been synthesized and characterized for their luminescent properties. These compounds have potential applications in electroluminescent devices due to their excellent π–π stacking ability and electronic properties (S. Kappaun et al., 2006).

Orientations Futures

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Future research could focus on developing new synthesis methods, exploring their biological activities, and designing new drugs based on these compounds .

Mécanisme D'action

Target of Action

For instance, quinolinyl-based multitarget-directed ligands have shown inhibitory activities against soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes are involved in pain and inflammation processes .

Mode of Action

It’s known that the quinolinyl moiety is well tolerated in the active sites of both seh and faah enzymes . This suggests that 8-quinolinyl diphenylcarbamate may interact with these targets, leading to their inhibition and subsequent changes in cellular processes.

Biochemical Pathways

For example, sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that play a role in inflammation and pain signaling .

Pharmacokinetics

The quinolinyl-based multitarget-directed ligand 4d showed favorable pharmacokinetic properties in admet prediction studies .

Result of Action

Based on the known effects of seh and faah inhibition, it can be hypothesized that this compound may modulate pain and inflammation processes .

Propriétés

IUPAC Name |

quinolin-8-yl N,N-diphenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-22(26-20-15-7-9-17-10-8-16-23-21(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBZXRWOENAACT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5565852.png)

![4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)

![5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B5565876.png)

![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)

![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)